Pyrithiamine base
Description
Historical Perspectives on Thiamine (B1217682) Antagonism and Analog Development
The journey to understanding thiamine's vital role in metabolism began with the discovery of diseases like beriberi, which were linked to dietary deficiencies acs.orgwikidoc.org. The isolation and synthesis of thiamine in the early 20th century marked a significant advancement acs.orgwikidoc.org. Following these discoveries, the scientific community recognized the importance of developing thiamine analogs and antagonists to probe thiamine's complex biochemical pathways nih.govnih.gov.
The synthesis of pyrithiamine (B133093), a pyridine (B92270) analog of thiamine, emerged from this research effort. Developed through chemical modifications of the thiamine structure, pyrithiamine was first synthesized by combining pyridine and pyrimidine (B1678525) components nih.govresearchgate.net. Early research, notably by Woolley and colleagues, demonstrated pyrithiamine's potent ability to induce symptoms of thiamine deficiency in animal models, even in the presence of adequate thiamine intake nsf.gov.lkuu.nlcaymanchem.com. This discovery highlighted its efficacy as a thiamine antagonist. The advancements in organic chemistry throughout the 20th century facilitated the creation of various thiamine antimetabolites, including amprolium (B1666021), oxythiamine (B85929), and pyrithiamine, which proved instrumental in elucidating the metabolic functions of vitamin B1 nih.govportlandpress.com. These synthetic molecules often exhibit a higher affinity for thiamine diphosphate-dependent enzymes than thiamine itself nih.govportlandpress.com.
Pyrithiamine as a Foundational Antimetabolite in Biochemical Research
Pyrithiamine functions as a foundational antimetabolite by competitively inhibiting thiamine-dependent enzymes and processes within cellular metabolism ontosight.aiontosight.ai. Its primary mechanism of action involves interfering with the conversion of thiamine into its active coenzyme form, thiamine pyrophosphate (TPP). Pyrithiamine is a potent inhibitor of thiamine pyrophosphokinase, the enzyme responsible for phosphorylating thiamine to TPP nih.govnih.gov. With an inhibition constant (Ki) in the low micromolar range (2–3 µM) for thiamine pyrophosphokinase, pyrithiamine effectively reduces the cellular availability of TPP nih.gov.
Beyond inhibiting TPP synthesis, pyrithiamine can also hinder the uptake of thiamine into cells portlandpress.comontosight.ai. Once phosphorylated, pyrithiamine diphosphate (B83284) can bind to the active sites of thiamine-dependent enzymes, such as transketolase and pyruvate (B1213749) dehydrogenase complexes, thereby impeding their catalytic functions wikidoc.orgnih.govresearchgate.netportlandpress.comnih.gov. Studies have shown that pyrithiamine diphosphate exhibits a lower affinity for enzymes like yeast transketolase compared to oxythiamine diphosphate portlandpress.com.
The capacity of pyrithiamine to induce a state of thiamine deficiency in experimental models has made it an indispensable research tool. By mimicking the biochemical and physiological effects of thiamine deficiency, it allows researchers to investigate the consequences of impaired thiamine metabolism, which are associated with conditions like beriberi and Wernicke-Korsakoff syndrome caymanchem.comontosight.ainih.govnih.govmdpi.com. Furthermore, pyrithiamine and related compounds like oxythiamine have been explored for their potential as cytostatic agents in cancer and fungal infections nih.govportlandpress.comresearchgate.net. Pyrithiamine, along with oxythiamine, has also been observed to induce apoptosis in certain cell lines, such as rat pheochromocytoma PC-12 cells, through a mitochondria-dependent pathway, demonstrating a higher potency in this regard than amprolium portlandpress.comresearchgate.net.
Scope and Significance of Pyrithiamine Studies in Contemporary Scientific Inquiry
The utility of pyrithiamine extends across various fields of contemporary scientific research, particularly in neuroscience, metabolic studies, and cellular biology. Its ability to precisely induce controlled thiamine deficiency makes it a vital model for investigating diseases and physiological processes affected by this deficiency.
Neuroscience and Neurodegenerative Diseases: Pyrithiamine is extensively used to create animal models of thiamine-deficiency encephalopathies, most notably Wernicke-Korsakoff syndrome (WKS) nih.govmdpi.comresearchgate.netnih.gov. These models are crucial for understanding the neurological sequelae of thiamine deficiency, including cognitive impairment and neuronal damage portlandpress.comontosight.airesearchgate.net. Research utilizing pyrithiamine has illuminated potential links between thiamine deficiency and Alzheimer's disease (AD) pathology. Studies have demonstrated that pyrithiamine-induced thiamine deficiency can lead to increased β-amyloid accumulation, enhanced tau hyperphosphorylation, and altered glycogen (B147801) synthase kinase-3 (GSK-3) activity in the brain researchgate.netresearchgate.net. Furthermore, pyrithiamine has been shown to impact neurotransmitter release, specifically reducing the Ca(2+)-dependent release of glutamate (B1630785) from rat hippocampal slices, which may be attributed to the reduced activity of the thiamine-dependent enzyme alpha-ketoglutarate (B1197944) dehydrogenase nih.gov. It has also been implicated in interfering with neuronal ion transport mechanisms, such as the Na+,K+-ATPase nih.gov, and can elevate lactate (B86563) levels in brain microvascular endothelial cells, suggesting a role in metabolic alterations during thiamine deficiency science.gov.
Metabolic Studies: In biochemical research, pyrithiamine serves as a critical probe for studying the function of thiamine diphosphate (TPP)-dependent enzymes, including transketolase (TK) and pyruvate dehydrogenase complexes (PDHC) wikidoc.orgnih.govresearchgate.netportlandpress.comnih.gov. The comparative affinity studies of pyrithiamine diphosphate and oxythiamine diphosphate for these enzymes provide insights into enzyme-antagonist interactions portlandpress.com. For instance, pyrithiamine diphosphate exhibits a lower binding affinity to yeast transketolase than oxythiamine diphosphate portlandpress.com. In studies involving microorganisms, pyrithiamine is employed in growth assays to investigate thiamine gene regulation, particularly its interaction with TPP riboswitches that control thiamine biosynthesis pathways biorxiv.org.
Cellular Processes and Other Applications: Pyrithiamine's role in inducing cellular apoptosis has been a subject of research, with studies indicating that it, along with oxythiamine, is a more potent inducer of apoptosis than amprolium portlandpress.comresearchgate.net. In the field of mycology and genetic engineering, pyrithiamine resistance genes, such as ptrA, are utilized as dominant selectable markers for the transformation of fungal species like Aspergillus and Trichoderma oup.com. This application aids in genetic manipulation and the study of fungal metabolism.
Data Tables
Table 1: Comparative Affinity of Thiamine Diphosphate and Pyrithiamine Diphosphate to Yeast Transketolase
| Enzyme Name | Ligand | Ki or Km (µM) | Source |
| Yeast Transketolase | Thiamine Diphosphate | 1.1 | portlandpress.com |
| Yeast Transketolase | Pyrithiamine Diphosphate | 110 | portlandpress.com |
Note: Ki (inhibition constant) and Km (Michaelis constant) values indicate the affinity of the ligand to the enzyme. Lower values generally suggest higher affinity.
Table 2: Pyrithiamine's Effect on Alzheimer's Disease-Related Pathology Markers in APP/PS1 Transgenic Mice
| Treatment/Condition | Amyloid Plaque Number | Phosphorylated Tau-Positive Cells | Significance (p-value) | Source |
| Pyrithiamine Treatment (500 µg/kg) | Increased | Increased | < 0.001 (plaques) | researchgate.net |
| < 0.05 (p-Tau) | ||||
| Diet-Induced Thiamine Deficiency | Increased | Increased | < 0.001 (plaques) | researchgate.net |
| < 0.01 (p-Tau) |
Note: The table summarizes findings indicating that pyrithiamine treatment and diet-induced thiamine deficiency exacerbate key pathological hallmarks associated with Alzheimer's disease.
Table 3: Comparative Potency of Thiamine Antagonists in Inducing Apoptosis in Rat PC-12 Cells
| Thiamine Antagonist | Potency in Inducing Apoptosis (Relative) | Source |
| Pyrithiamine | Higher | portlandpress.comresearchgate.net |
| Oxythiamine | Higher | portlandpress.comresearchgate.net |
| Amprolium | Lower | portlandpress.comresearchgate.net |
Note: This table reflects a qualitative assessment of potency based on experimental observations.
Structure
3D Structure
Properties
CAS No. |
5593-78-2 |
|---|---|
Molecular Formula |
C14H19N4O+ |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol |
InChI |
InChI=1S/C14H19N4O/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17)/q+1 |
InChI Key |
PZWYDZMWPANLMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO |
Canonical SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO |
Other CAS No. |
5593-78-2 |
Origin of Product |
United States |
Mechanistic Elucidation of Pyrithiamine Action
Competitive Inhibition of Thiamine (B1217682) Metabolic Pathways
Pyrithiamine (B133093) exerts its antagonistic effects by interfering with the utilization and synthesis of thiamine and its active coenzyme form, thiamine diphosphate (B83284) (TPP).
Interaction with Thiamine Pyrophosphokinase (TPK) Activity
A primary mechanism by which pyrithiamine exerts its inhibitory action is through its interaction with thiamine pyrophosphokinase (TPK). TPK is the enzyme responsible for phosphorylating thiamine to its active coenzyme form, TPP. Pyrithiamine itself can be phosphorylated by TPK to form pyrithiamine pyrophosphate (PTPP) core.ac.ukhmdb.canih.govebi.ac.uknih.gov. This phosphorylation process is not only a step in the formation of the active antagonist but also signifies pyrithiamine's potent inhibitory capability against TPK itself. Pyrithiamine has been identified as a strong inhibitor of TPK, with reported inhibition constants (Ki) in the low micromolar range (2–3 μM), demonstrating significantly higher potency compared to other thiamine antagonists like oxythiamine (B85929) (Ki = 4.2 mM) nih.gov. Structural studies, including X-ray crystallography of TPK with pyrithiamine, have confirmed the binding of PTPP within the enzyme's active site, providing direct evidence for this inhibitory interaction nih.gov.
Antagonism at Cellular Thiamine Transport Systems
Pyrithiamine also interferes with the cellular uptake of thiamine. Studies have shown that pyrithiamine competes with thiamine diphosphate (TDP) for uptake into cells, indicating that it can utilize or block the transport systems responsible for thiamine entry nih.govoup.com. This competition for transport pathways suggests that pyrithiamine can hinder the availability of thiamine within the cell, thereby exacerbating thiamine deficiency. Research specifically in mammalian brains indicates that pyrithiamine, along with other thiamine antagonists like oxythiamine and amprolium (B1666021), can reduce the transport of thiamine into brain tissue nih.gov.
Competitive Binding to Thiamine Diphosphate-Dependent Enzymes
Once phosphorylated to pyrithiamine pyrophosphate (PTPP), pyrithiamine acts as a competitive inhibitor for a range of enzymes that require thiamine diphosphate (TPP) as a cofactor core.ac.uknih.govnih.govacs.orgwikipedia.orgresearchgate.netebi.ac.uktandfonline.comresearchgate.net. These TPP-dependent enzymes are critical for various metabolic pathways, including carbohydrate metabolism. Key enzymes affected include transketolase (TKT), pyruvate (B1213749) dehydrogenase complex (PDHC), and 2-oxoglutarate dehydrogenase complex (OGDHC) nih.govnih.govwikipedia.orgresearchgate.nettandfonline.comresearchgate.net. PTPP binds to the TPP-binding sites on these enzymes, displacing the natural cofactor and impeding their catalytic functions nih.govwikipedia.org. Unlike TPP, PTPP is unable to stabilize the reactive intermediates necessary for catalysis, effectively blocking the metabolic reactions catalyzed by these enzymes wikipedia.org. The affinity of PTPP for these enzymes can vary, with specific values reported for yeast transketolase and pyruvate decarboxylase, where PTPP exhibits competitive inhibition relative to TPP nih.gov.
Table 1: Inhibition of Thiamine Pyrophosphate-Dependent Enzymes by Pyrithiamine
| Enzyme | Inhibitor | Ki/Km Value | Unit | Reference |
| Yeast Transketolase | Pyrithiamine diphosphate | 110 | μM | nih.gov |
| Yeast Transketolase | Thiamine diphosphate | 1.1 | μM | nih.gov |
| Yeast Pyruvate Decarboxylase (PDC) | Pyrithiamine | 78 | μM | nih.gov |
| Yeast Pyruvate Decarboxylase (PDC) | Thiamine diphosphate | 23 | μM | nih.gov |
Formation and Function of Pyrithiamine Pyrophosphate (PTPP)
The phosphorylated form of pyrithiamine, PTPP, plays a central role in its mechanism of action, particularly in its interaction with regulatory RNA elements.
Enzymatic Phosphorylation of Pyrithiamine to PTPP
The conversion of pyrithiamine to its active antagonist form, PTPP, is catalyzed by the enzyme thiamine pyrophosphokinase (TPK) core.ac.ukhmdb.canih.govebi.ac.uknih.gov. This enzymatic reaction utilizes ATP as the phosphate (B84403) donor, generating adenosine (B11128) monophosphate (AMP) as a byproduct nih.gov. The ability of TPK to use pyrithiamine as a substrate underscores its role in facilitating the formation of PTPP, which then propagates the inhibitory effects within the cell nih.gov.
Methodologies and Experimental Models in Pyrithiamine Research
In Vitro Cellular and Subcellular Systems
In vitro models are fundamental in elucidating the cellular and molecular mechanisms of pyrithiamine (B133093) action. These systems offer controlled environments to study specific biochemical pathways and cellular responses to this thiamine (B1217682) antagonist.
Mammalian cell lines serve as crucial tools to investigate the effects of pyrithiamine-induced thiamine deficiency (PTD) on cellular function and viability.
Human Lymphoblasts: Cultured human lymphoblasts have been utilized to create a cellular model of thiamine deficiency. By introducing pyrithiamine, a potent inhibitor of thiamine transport, researchers can mimic varying degrees of thiamine deficiency within these cells nih.gov. Studies on these lymphoblasts have revealed that the activities of thiamine pyrophosphate-dependent enzymes, such as transketolase and α-ketoglutarate dehydrogenase (α-KGDH), decrease in response to thiamine deficiency. Interestingly, the sensitivity to thiamine deficiency, measured by the loss of enzymatic activity, varies between different lymphoblast cell lines nih.gov. Further investigation into the nature of this decreased enzyme activity showed that for transketolase, only a small fraction of the lost activity could be attributed to the apo-enzyme form, suggesting that thiamine deficiency primarily leads to a decrease in the synthesis of the transketolase protein itself nih.gov. In contrast, a significant portion of the lost α-KGDH activity was present as the apo-enzyme, indicating a different regulatory mechanism nih.gov.
PC-12 Cells: The rat pheochromocytoma (PC-12) cell line is a widely used model in neurobiological research due to its ability to differentiate into neuron-like cells. In the context of pyrithiamine research, neuronally differentiated PC-12 cells have been used to study the molecular mechanisms of neuronal cell death induced by thiamine deficiency. Research has shown that exposure of these cells to pyrithiamine induces apoptosis nih.govresearchgate.net. This apoptotic process is mediated by the activation of caspase-3 and involves the upregulation of the apoptosis-inducing factor (AIF) gene nih.govresearchgate.netresearchgate.net. These findings in PC-12 cells suggest that thiamine deficiency triggered by pyrithiamine can lead to programmed cell death in neuronal cells.
Rat Astrocytes: Primary astrocytes from mice have been used to study the effects of pyrithiamine-induced thiamine deficiency on glial cells. Treatment of these cells with pyrithiamine leads to the stabilization and activation of hypoxia-inducible factor-1α (HIF-1α) plos.org. This, in turn, facilitates pro-apoptotic responses, indicating a potential mechanism for astrocyte dysfunction and death in thiamine deficiency plos.org.
HeLa Cells: While HeLa cells are a staple in biomedical research, including studies on cytotoxicity and cell growth inhibition, specific research focusing on the direct effects of pyrithiamine on this cell line is not extensively documented in the provided search results nih.govnih.govpharmacophorejournal.combiomol.comthermofisher.com. However, studies on other thiamine antimetabolites, like oxythiamine (B85929), have demonstrated their ability to inhibit the growth of HeLa cells, suggesting that compounds interfering with thiamine metabolism can have cytostatic effects nih.govnih.gov.
Interactive Data Table: Effects of Pyrithiamine on Mammalian Cell Lines
| Cell Line | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Human Lymphoblasts | Pyrithiamine-induced thiamine deficiency | Decreased activity of transketolase and α-KGDH; variation in sensitivity between cell lines. | nih.gov |
| PC-12 Cells | Pyrithiamine-induced apoptosis in neuronally differentiated cells | Induction of apoptosis via caspase-3 activation and AIF gene upregulation. | nih.govresearchgate.netresearchgate.net |
| Rat Astrocytes | Pyrithiamine-induced thiamine deficiency | Activation of HIF-1α, leading to pro-apoptotic responses. | plos.org |
Microbial culture systems have been instrumental in demonstrating the antimicrobial properties of pyrithiamine. The growth of many bacterial, yeast, and mold species is inhibited by pyrithiamine. A key finding from these studies is that the inhibitory effect of pyrithiamine is directly correlated with the microorganism's requirement for thiamine. Species that require an external source of intact thiamine are the most susceptible to inhibition by pyrithiamine. In contrast, organisms that can synthesize their own thiamine or utilize its pyrimidine (B1678525) and thiazole (B1198619) components are less readily inhibited. For highly susceptible organisms, half-maximal growth inhibition can be achieved at very low concentrations of pyrithiamine. Crucially, this growth inhibition is reversible and can be overcome by the addition of sufficient amounts of thiamine to the culture medium. These findings highlight pyrithiamine's mechanism of action as a competitive antagonist of thiamine in microbial systems. Furthermore, it has been demonstrated that the antimicrobial action of pyrithiamine is mediated through its interaction with thiamine pyrophosphate (TPP) riboswitches in bacteria and fungi, which regulate genes involved in thiamine biosynthesis and transport cell.com.
To understand the precise molecular interactions of pyrithiamine, researchers utilize isolated enzyme systems. These cell-free systems allow for detailed kinetic and mechanistic analyses of how pyrithiamine interferes with thiamine metabolism. A pivotal enzyme in this context is thiamine pyrophosphokinase, which is responsible for the conversion of thiamine to its active coenzyme form, thiamine pyrophosphate (TPP).
Kinetic assays, coupled with techniques like mass spectrometry and X-ray crystallography, have provided compelling evidence that pyrithiamine can act as a substrate for thiamine pyrophosphokinase nih.govutoledo.edu. These studies have demonstrated the enzymatic formation of pyrithiamine pyrophosphate (PTPP) from pyrithiamine and ATP nih.gov. The production of PTPP is a critical mechanistic insight, as this analog of TPP can then interfere with the function of TPP-dependent enzymes. For instance, PTPP has been shown to inhibit the activity of the pyruvate (B1213749) dehydrogenase complex. The analysis of pyrithiamine's interaction with isolated enzymes provides a clear biochemical basis for its antagonistic effects on thiamine metabolism.
Interactive Data Table: Kinetic Analysis of Pyrithiamine with Thiamine Pyrophosphokinase
| Analytical Method | Observation | Conclusion | Reference |
|---|---|---|---|
| Coupled Enzyme Assay | Production of AMP when pyrithiamine was used as a substrate. | Pyrithiamine is a substrate for thiamine pyrophosphokinase. | nih.gov |
| Mass Spectrometry | Direct identification of pyrithiamine pyrophosphate in the reaction mixture. | Confirms the enzymatic formation of pyrithiamine pyrophosphate. | nih.gov |
| X-ray Crystallography | Clear electron density for pyrithiamine pyrophosphate bound in the enzyme active site. | Provides structural evidence of pyrithiamine pyrophosphate binding. | nih.gov |
In Vivo Animal Models of Thiamine Deficiency
Animal models are indispensable for studying the systemic and neurological consequences of thiamine deficiency and for evaluating potential therapeutic interventions.
The pyrithiamine-induced thiamine deficiency (PTD) model is a well-established and commonly used animal model, particularly in rodents, to study the effects of severe thiamine deficiency. This model effectively recapitulates many of the neuropathological and biochemical features observed in human conditions like Wernicke-Korsakoff syndrome (WKS) nih.govmdpi.com.
The typical PTD protocol involves feeding the animals a thiamine-deficient diet in conjunction with daily injections of pyrithiamine mdpi.commdpi.com. Pyrithiamine administration is critical as it inhibits the transport and metabolism of any residual thiamine, thereby inducing a more rapid and severe state of deficiency mdpi.com. The duration of the treatment can be varied to produce different degrees of deficiency and neuropathology.
Characterization of the PTD model has shown that it produces brain lesions, particularly in the diencephalon, including the thalamus and mammillary bodies, which are consistent with the pathology of WKS in humans nih.govnih.gov. Furthermore, the model leads to a range of neurological symptoms, including ataxia, seizures, and cognitive impairments mdpi.comnih.gov. The first clinical sign to typically appear in the PTD model is progressive weight loss mdpi.com. The severity of the neurological disturbances and the extent of the neuropathology can be influenced by factors such as the age of the animal, with aged rats showing an earlier onset of symptoms and more extensive brain damage nih.gov.
A primary application of the PTD animal model is to investigate the behavioral and neurochemical consequences of severe thiamine deficiency.
Behavioral Assessments: PTD models in rats consistently demonstrate significant learning and memory deficits, making them valuable for studying the cognitive aspects of conditions like Korsakoff's amnesia nih.govnih.gov. A variety of behavioral tests are employed to assess these cognitive impairments. For instance, PTD rats show impaired performance on tasks of object recognition, such as the delayed nonmatching-to-sample (DNMS) test nih.gov. They also exhibit deficits in spatial memory, as evaluated by tasks like the Morris Water Maze and the T-maze mdpi.comnih.gov. Other behavioral assessments in PTD models include tests for motor function and catalepsy, such as the Foot Fault test and the Bar test mdpi.com. Locomotor activity and anxiety levels have also been examined, although some studies report no significant effects on these measures nih.gov.
Neurochemical Assessments: The behavioral deficits observed in PTD models are accompanied by significant neurochemical alterations in the brain. In vivo microdialysis and post-mortem tissue analysis have revealed dysfunction in multiple neurotransmitter systems.
Cholinergic System: A notable finding is the loss of cholinergic neurons in the medial septum/diagonal band of Broca, which project to the hippocampus nih.gov. This leads to selective cholinergic dysfunction in the hippocampus, a brain region critical for memory formation nih.gov.
Serotonergic System: PTD also affects the serotonergic system. Immunohistochemical studies have shown extensive decreases in the density of serotonin (B10506) (5-HT)-immunoreactive fibers in various brain regions, including the thalamus, mammillary nucleus, and raphe nuclei nih.gov. A decrease in the number of 5-HT-immunoreactive cell bodies in the raphe nuclei has also been reported nih.gov.
These detailed behavioral and neurochemical assessments in PTD animal models provide crucial insights into the pathophysiology of severe thiamine deficiency and serve as a platform for testing the efficacy of potential therapeutic agents.
Interactive Data Table: Summary of Behavioral and Neurochemical Findings in PTD Animal Models
| Assessment Type | Specific Test/Measure | Key Findings in PTD Animals | Reference |
|---|---|---|---|
| Behavioral | Delayed Nonmatching-to-Sample (DNMS) | Impaired object recognition memory. | nih.gov |
| Morris Water Maze | Impaired spatial reference memory consolidation and recall. | mdpi.com | |
| T-Maze | Fewer spontaneous alternations, indicating working memory deficits. | nih.gov | |
| Foot Fault Test | Impaired motor function with increased errors. | mdpi.com | |
| Bar Test | Exhibition of cataleptic behavior. | mdpi.com | |
| Neurochemical | Cholinergic System (in vivo microdialysis, immunocytochemistry) | Loss of cholinergic neurons in the medial septum; selective cholinergic dysfunction in the hippocampus. | nih.gov |
| Serotonergic System (immunohistochemistry) | Decreased density of serotonin fibers in multiple brain regions; decreased number of serotonergic cell bodies in raphe nuclei. | nih.gov | |
| Monoamines (HPLC) | Reduced serotonin in prefrontal cortex; altered dopamine and norepinephrine metabolites in various brain regions. | mdpi.com | |
| Amino Acids (HPLC) | Altered levels of alanine (B10760859), glutamate (B1630785), and other amino acids in specific brain areas. | mdpi.com |
Advanced Biochemical and Biophysical Techniques
Spectroscopic Methodologies (e.g., Mass Spectrometry, UV/Vis Spectroscopy)
Advanced spectroscopic techniques are indispensable for elucidating the molecular mechanisms by which pyrithiamine interferes with thiamine metabolism. Mass spectrometry, in particular, has been a powerful tool for identifying and quantifying pyrithiamine and its metabolites in biological samples.
One of the key findings from this research is that pyrithiamine itself can act as a substrate for the enzyme thiamine pyrophosphokinase. nih.gov This enzyme is normally responsible for converting thiamine into its active coenzyme form, thiamine pyrophosphate (TPP), by transferring a pyrophosphate group from ATP. Using mass spectrometry, researchers have directly identified the product of this reaction as pyrithiamine pyrophosphate (PTPP) in reaction mixtures. nih.gov This confirmed that the enzyme erroneously phosphorylates the thiamine analog.
Table 2: Application of Mass Spectrometry in Pyrithiamine Research
| Application | Key Finding | Significance | Reference |
|---|---|---|---|
| Analysis of enzyme reaction mixtures | Direct identification of pyrithiamine pyrophosphate (PTPP) | Confirms pyrithiamine is a substrate for thiamine pyrophosphokinase | nih.gov |
| Coupled enzyme assays | Detection of AMP production in the presence of pyrithiamine and ATP | Provides kinetic evidence for the formation of PTPP | nih.gov |
Enzymatic Activity Assays (e.g., Transketolase, Pyruvate Dehydrogenase Complex, Alpha-Ketoglutarate (B1197944) Dehydrogenase)
The primary mechanism of pyrithiamine-induced toxicity stems from the inhibition of TPP-dependent enzymes, which are critical for carbohydrate and energy metabolism. Enzymatic activity assays are fundamental in demonstrating this inhibition. The formation of pyrithiamine pyrophosphate (PTPP) creates a potent competitive inhibitor of enzymes that normally use TPP as a cofactor.
Assays for key TPP-dependent enzymes consistently show reduced activity in tissues from PTD models. These enzymes include:
Transketolase: A crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH and precursors for nucleotide synthesis.
Pyruvate Dehydrogenase Complex (PDH): A vital link between glycolysis and the citric acid cycle, converting pyruvate to acetyl-CoA.
Alpha-Ketoglutarate Dehydrogenase (α-KGDH): A key regulatory enzyme within the citric acid cycle.
Studies have shown that PTPP competes with TPP for binding to the apoenzymes (the protein component of the enzyme without the cofactor). The binding of PTPP prevents the enzyme from carrying out its normal catalytic function, leading to a metabolic blockade. This disruption in cellular energy pathways is a primary contributor to the selective neuronal damage observed in thiamine deficiency. The pyrithiamine-induced thiamine deficiency model is recognized for its ability to produce the full clinical spectrum of Wernicke-Korsakoff syndrome, including chronic cognitive impairment, by inhibiting the metabolism and transport of thiamine and thus the function of these critical enzymes. mdpi.com
Table 3: TPP-Dependent Enzymes Inhibited by Pyrithiamine Metabolites
| Enzyme | Metabolic Pathway | Function | Consequence of Inhibition |
|---|---|---|---|
| Transketolase | Pentose Phosphate Pathway | Produces NADPH and nucleic acid precursors | Impaired cellular antioxidant defense and nucleotide synthesis |
| Pyruvate Dehydrogenase Complex | Carbohydrate Metabolism | Converts pyruvate to acetyl-CoA for entry into the citric acid cycle | Reduced ATP production from glucose, lactate (B86563) accumulation |
Structural Biology Approaches (e.g., X-ray Crystallography of Enzyme-Ligand and Riboswitch-PTPP Complexes)
Structural biology provides atomic-level insights into how pyrithiamine exerts its inhibitory effects. X-ray crystallography has been instrumental in visualizing the binding of pyrithiamine and its phosphorylated form to their molecular targets.
Crystallographic studies of thiamine pyrophosphokinase have successfully resolved the structure of the enzyme with pyrithiamine pyrophosphate (PTPP) bound in its active site. nih.gov Analysis of the electron density maps from a crystallized equilibrium substrate/product mixture clearly shows PTPP occupying the same pocket where TPP would normally bind. nih.gov This structural evidence provides a definitive confirmation that PTPP is synthesized by the enzyme and acts as a direct inhibitor by occupying the active site. These crystal structures have also provided the first detailed view of the binding pocket for the nucleoside triphosphate (ATP), enhancing the understanding of the catalytic mechanism of this enzyme class. nih.gov
Beyond enzyme inhibition, structural studies have revealed another target for pyrithiamine's action: TPP riboswitches. Riboswitches are structured RNA elements in the messenger RNA of many bacteria that regulate gene expression by directly binding to small molecule metabolites. The TPP riboswitch, which controls genes for thiamine biosynthesis and transport, is a key target. It has been demonstrated that PTPP can bind to the TPP riboswitch, mimicking the natural ligand TPP. cell.com This binding induces a conformational change in the RNA structure that leads to the repression of genes involved in thiamine metabolism. cell.com By hijacking this regulatory system, PTPP effectively shuts down the cell's ability to produce or import thiamine, amplifying its toxic effects.
Table 4: Structural Biology Insights into Pyrithiamine's Mechanisms of Action
| Target | Technique | Key Finding | Significance | Reference |
|---|---|---|---|---|
| Thiamine Pyrophosphokinase | X-ray Crystallography | Clear electron density for PTPP in the enzyme's active site | Confirms PTPP is formed and binds as a competitive inhibitor; elucidates the catalytic mechanism | nih.gov |
Molecular Biology and Genetic Engineering Techniques (e.g., Gene Expression Analysis, Antimetabolite-Based Transformation Systems)
Molecular biology and genetic engineering techniques have uncovered the effects of pyrithiamine on gene regulation and have utilized its properties as a selection agent.
Gene expression studies in bacteria have shown that pyrithiamine can modulate the expression of genes controlled by TPP riboswitches. cell.com Using reporter gene assays, where a gene like β-galactosidase is placed under the control of a TPP riboswitch, researchers have demonstrated that adding either thiamine or pyrithiamine to the growth medium reduces the expression of the reporter gene. cell.com This confirms that PTPP, formed in vivo from pyrithiamine, is recognized by the riboswitch, leading to gene repression.
Furthermore, these studies have shown that bacteria can develop resistance to pyrithiamine through specific mutations in the TPP riboswitch. cell.com These mutations disrupt the binding of PTPP (and TPP) to the riboswitch, which derepresses the downstream metabolic genes, allowing the bacteria to overcome the inhibitory effects of the antimetabolite. cell.com This provides strong genetic evidence that TPP riboswitches are a key pharmacological target of pyrithiamine.
The potent antimicrobial activity of pyrithiamine has also been exploited in genetic engineering. Because it effectively inhibits the growth of organisms that rely on thiamine, it can be used as a powerful selection agent in transformation systems. This is particularly useful in organisms like fungi, where selectable markers are needed. For instance, pyrithiamine resistance genes can be used as dominant selectable markers. In this system, only cells that have been successfully transformed with a plasmid carrying the resistance gene will be able to grow in a medium containing pyrithiamine, allowing for efficient selection of transformants.
Table 5: Molecular Biology Applications in Pyrithiamine Research
| Technique | Organism/System | Application | Finding/Outcome | Reference |
|---|---|---|---|---|
| Reporter Gene Assays | Bacillus subtilis, Escherichia coli | Assessing gene regulation by TPP riboswitches | Pyrithiamine represses gene expression; mutations in the riboswitch confer resistance | cell.com |
Computational Chemistry and Molecular Docking Simulations
Computational methods, including molecular docking and quantum chemistry calculations, are increasingly used to complement experimental studies of pyrithiamine. These techniques provide a theoretical framework for understanding the interactions between pyrithiamine and its biological targets at a molecular level.
Molecular docking simulations can predict the binding pose and affinity of a ligand (like PTPP) within the active site of a protein (like thiamine pyrophosphokinase) or a riboswitch. These simulations can help rationalize why PTPP is a potent inhibitor. By calculating the binding energy and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between PTPP and the target molecule, researchers can gain insights that are difficult to obtain experimentally.
For example, docking studies can compare the binding of TPP versus PTPP to a TPP riboswitch, highlighting subtle differences in their interactions that might explain their functional consequences. These computational approaches can also be used to screen for other potential inhibitors or to design modified versions of pyrithiamine with different properties. By simulating the electronic structure and reactivity of pyrithiamine, computational chemistry can help explain its ability to be phosphorylated by thiamine pyrophosphokinase. These theoretical calculations provide a deeper understanding of the chemical properties that allow pyrithiamine to function as an effective thiamine antimetabolite.
Biological and Physiological Consequences of Pyrithiamine Administration in Research Models
Effects on Central Nervous System Function and Neuropathology
Pyrithiamine-induced thiamine (B1217682) deficiency (PTD) serves as a robust experimental model to investigate the neurological and pathological consequences of thiamine insufficiency, mirroring many aspects of Wernicke-Korsakoff syndrome in humans. nih.govnih.gov Administration of pyrithiamine (B133093) in animal models leads to a cascade of detrimental effects on the central nervous system, ranging from observable behavioral changes to profound cellular and molecular alterations.
The administration of pyrithiamine to animal models reliably induces a range of neurological symptoms. researchgate.net In rodents, PTD precipitates a stereotyped progression of neurological signs that can be mapped to specific pathological changes in anatomy and neurochemistry. researchgate.net Aged rats have been shown to exhibit acute neurological disturbances earlier and develop more extensive neuropathology with a shorter duration of PTD treatment compared to younger rats. nih.gov
Table 1: Neurological and Behavioral Symptoms in Pyrithiamine-Induced Thiamine Deficiency Models
| Symptom Category | Specific Manifestations | Animal Model |
|---|---|---|
| Motor Deficits | Ataxia, loss of righting reflex | Rats |
| Seizures | Epileptic seizures | Dogs |
| Cognitive Impairment | Impaired working and spatial memory | Rats |
| General Neurological | Disorientation, lethargy | Dogs, Cats |
Pyrithiamine-induced thiamine deficiency significantly impairs neurogenesis and the activity of neural stem/progenitor cells (NSPCs) in key brain regions. nih.gov Studies in rats have demonstrated that PTD leads to a decrease in the proliferation of NSPCs in both the subventricular zone (SVZ) and the subgranular layer (SGL) of the hippocampus. nih.gov This reduction in cell proliferation is evidenced by a decrease in the number of bromodeoxyuridine-stained cells in these neurogenic niches. nih.gov
Furthermore, PTD results in a decrease in the formation of new neurons, as indicated by reduced doublecortin (DCX) immunostaining in the SGL. nih.gov In vulnerable brain regions like the thalamus, cell proliferation was found to be absent, whereas the inferior colliculus showed numerous actively dividing cells, suggesting a differential response to thiamine deficiency across brain areas. nih.gov In vitro studies using cultured neurospheres have corroborated these in vivo findings, showing that exposure to pyrithiamine decreases the proliferation of NSPCs. nih.gov
Pyrithiamine administration induces significant and regionally specific alterations in various brain neurotransmitter systems. nih.gov The balance between excitatory and inhibitory neurotransmission, primarily mediated by glutamate (B1630785) and gamma-aminobutyric acid (GABA) respectively, is notably disrupted. researchgate.netyoutube.com
Studies in rats have shown that PTD leads to a significant reduction in GABA content in the thalamus, cerebellum, and pons. nih.gov Conversely, the electrically stimulated, Ca2+-dependent release of glutamate from hippocampal slices of symptomatic pyrithiamine-treated rats was found to be significantly decreased. nih.gov This suggests a complex dysregulation of both inhibitory and excitatory systems. Following recovery from PTD, chronic alterations persist, with significant reductions of both GABA and glutamate observed in the midbrain-thalamus region of rats. nih.gov
Other amino acid neurotransmitters are also affected. mdpi.comwikipedia.org For example, after recovery from PTD, rats show altered concentrations of alanine (B10760859) and glutamate in the medulla oblongata. mdpi.com Additionally, the serotonergic system is impacted, with evidence of a loss of serotoninergic mossy fibers in the cerebellum and changes in serotonin (B10506) (5-HT) neurons in various brain regions of PTD mice. capes.gov.brnih.gov
Table 2: Pyrithiamine-Induced Changes in Brain Neurotransmitters
| Neurotransmitter | Brain Region | Observed Change | Animal Model |
|---|---|---|---|
| GABA | Thalamus, Cerebellum, Pons | Significant reduction | Rats |
| Glutamate | Hippocampus | Decreased Ca2+-dependent release | Rats |
| Glutamate & GABA | Midbrain-Thalamus | Significant reduction (post-recovery) | Rats |
| Serotonin (5-HT) | Multiple brain regions | Decreased fiber density, altered cell numbers | Mice |
| Norepinephrine | Cerebellum | Increased content (post-recovery) | Rats |
The neuronal and glial cell death observed in pyrithiamine-induced thiamine deficiency is mediated by several interconnected mechanisms, with apoptosis and oxidative stress playing central roles. researchgate.net Thiamine deficiency leads to impaired oxidative metabolism, which can trigger neuronal cell death. nih.gov
In vitro studies have shown that pyrithiamine can induce apoptosis in neuronally differentiated rat PC-12 cells and rat astrocyte cells. nih.govbiopolymers.org.ua This apoptotic process is characterized by the upregulation of the apoptosis-inducing factor gene, DNA fragmentation, and the cleavage and nuclear translocation of caspase 3, indicating a mitochondria-dependent caspase 3-mediated signaling pathway. nih.govresearchgate.net
Oxidative stress is another key mechanism of cell death in PTD. researchgate.net The impairment of thiamine-dependent enzymes leads to cerebral energy failure, which can result in the production of free radicals. nih.gov This oxidative stress is associated with region-specific neuronal death. peirsoncenter.com Furthermore, glutamate excitotoxicity, resulting from increased extracellular glutamate, is thought to contribute significantly to the neuronal damage. unh.edupeirsoncenter.com
Pyrithiamine-induced thiamine deficiency has been shown to promote the accumulation of key neurodegenerative biomarkers, notably β-amyloid (Aβ) and hyperphosphorylated tau, which are hallmarks of Alzheimer's disease. nih.govresearchgate.netmdpi.com
In both wild-type and APP/PS1 transgenic mice, pyrithiamine treatment aggravates the accumulation of β-amyloid in the brain. nih.govresearchgate.net This is evidenced by increased levels of β-amyloid as measured by ELISA in wild-type mice and an increased number of amyloid plaques in the brains of transgenic mice. nih.govresearchgate.net
Furthermore, PTD leads to an enhanced number of phosphorylated tau-positive cells in both transgenic and wild-type mice. nih.govresearchgate.net The mechanism for this may involve the dysregulation of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme involved in tau phosphorylation. youtube.com Pyrithiamine has been found to decrease the phosphorylation of GSK-3β, thereby increasing its enzymatic activity, which in turn can lead to the hyperphosphorylation of tau. nih.govresearchgate.net This suggests a potential link between thiamine deficiency and the pathological cascade of Alzheimer's disease. nih.govyoutube.com
Metabolic and Bioenergetic Disturbances Induced by Pyrithiamine
Pyrithiamine administration induces profound metabolic and bioenergetic disturbances by inhibiting the action of thiamine, a critical cofactor for several key enzymes involved in carbohydrate and energy metabolism. The biologically active form of thiamine, thiamine diphosphate (B83284), is essential for the function of enzymes such as the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex, which are crucial for cellular respiration. scispace.com
Inhibition of these enzymes by pyrithiamine leads to impaired cerebral energy metabolism. nih.gov This is characterized by a reduction in the activity of α-ketoglutarate dehydrogenase in vulnerable brain structures. nih.gov The consequence of this enzymatic inhibition is a disruption of the tricarboxylic acid (TCA) cycle, leading to decreased ATP production and a state of cellular energy failure.
This impairment in energy metabolism can also lead to focal lactic acidosis, as the cell shifts towards anaerobic glycolysis. nih.govnih.gov The combination of energy failure and acidosis creates a cytotoxic environment that contributes to the neuronal damage observed in PTD models. These metabolic disturbances are considered a primary driver of the subsequent neuropathological changes, including excitotoxicity and oxidative stress.
Impairment of Critical Carbohydrate Metabolism Pathways
Pyrithiamine administration in research models induces a state of thiamine deficiency, which critically impairs carbohydrate metabolism. This occurs because the biologically active form of thiamine, thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes that govern the flow of metabolites through central energy-yielding pathways. nih.govscialert.netmdpi.com Pyrithiamine acts as a potent antagonist of thiamine, inhibiting the synthesis of TPP and thus compromising the function of TPP-dependent enzymes. nih.govnih.gov
The primary enzymes affected are central to cellular respiration:
Pyruvate Dehydrogenase Complex (PDH): This complex is responsible for the decarboxylation of pyruvate to acetyl-CoA, a critical step that links glycolysis to the tricarboxylic acid (TCA) cycle. droracle.aivirginia.edu Inhibition of PDH due to lack of TPP leads to an accumulation of pyruvate. droracle.aidroracle.ai
α-Ketoglutarate Dehydrogenase Complex (KGDH): This enzyme catalyzes a key rate-limiting step within the TCA cycle, converting α-ketoglutarate to succinyl-CoA. scialert.netnih.gov Its impairment disrupts the cycle, further hindering cellular energy production.
Transketolase: This enzyme is a crucial component of the pentose (B10789219) phosphate (B84403) pathway, responsible for the production of NADPH and precursor molecules for nucleotide synthesis. scialert.netnih.gov
Studies in pyrithiamine-treated rat models have demonstrated these metabolic disturbances, showing a significant accumulation of lactate (B86563) and impairment of glucose metabolism in the cerebral cortex. nih.gov This enzymatic blockade effectively stalls the complete oxidation of glucose, forcing cells to rely on less efficient energy production methods and leading to a buildup of upstream metabolites.
Table 1: Key TPP-Dependent Enzymes Affected by Pyrithiamine-Induced Thiamine Deficiency
| Enzyme Complex | Metabolic Pathway | Function | Consequence of Inhibition |
|---|---|---|---|
| Pyruvate Dehydrogenase (PDH) | Glycolysis / TCA Cycle Link | Converts Pyruvate to Acetyl-CoA | Pyruvate and Lactate Accumulation |
| α-Ketoglutarate Dehydrogenase (KGDH) | Tricarboxylic Acid (TCA) Cycle | Converts α-Ketoglutarate to Succinyl-CoA | Disruption of TCA Cycle, Reduced ATP Production |
| Transketolase | Pentose Phosphate Pathway | Interconversion of sugars, NADPH production | Impaired nucleotide synthesis and redox balance |
Dysregulation of Mitochondrial Function and Cellular Energy Homeostasis
The impairment of TPP-dependent enzymes, particularly PDH and KGDH, which are located within the mitochondria, leads to severe mitochondrial dysfunction and a crisis in cellular energy homeostasis. nih.gov The disruption of the TCA cycle directly curtails the process of oxidative phosphorylation, which is the primary source of ATP production in aerobic organisms. researchgate.net This results in a significant energy deficit within the cell.
Research using in vitro models, such as cultured neuroblastoma and lymphoblast cells, has shown that pyrithiamine-induced thiamine deficiency leads to noticeable changes in mitochondrial morphology. researchgate.net This structural damage accompanies the functional decline. The compromised mitochondrial function not only reduces ATP synthesis but can also lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress and further cellular damage. nih.gov Studies on cerebellar granule cells treated with pyrithiamine confirm a severe compromise of mitochondrial function, linking the energy failure directly to subsequent cell death. nih.gov
Table 2: Effects of Pyrithiamine on Mitochondrial Function
| Parameter | Observed Effect in Research Models | Reference |
|---|---|---|
| ATP Production | Significantly decreased due to impaired oxidative phosphorylation. | researchgate.net |
| TCA Cycle Activity | Disrupted due to inhibition of KGDH. | nih.gov |
| Mitochondrial Morphology | Structural alterations observed in cultured cells. | researchgate.net |
| Reactive Oxygen Species (ROS) | Increased production, leading to oxidative stress. | nih.gov |
Manifestation of Metabolic Acidosis in Thiamine Deficiency Models
A direct and critical consequence of the pyrithiamine-induced blockade of the pyruvate dehydrogenase complex is the development of metabolic acidosis, specifically lactic acidosis. virginia.edudroracle.ai When pyruvate cannot be converted to acetyl-CoA to enter the TCA cycle, it is shunted into an alternative anaerobic pathway, where it is converted to lactate by the enzyme lactate dehydrogenase. droracle.aivirginia.edu
This metabolic shift leads to a significant accumulation of lactic acid in tissues and the bloodstream. droracle.ainih.gov In an in vitro model using rat cerebellar granule cells, treatment with pyrithiamine resulted in a twofold increase in lactate release and a corresponding decrease in the pH of the culture medium. nih.gov This condition of lactic acidosis is a hallmark of severe thiamine deficiency and reflects the profound disruption of aerobic metabolism. droracle.aivirginia.edu The resulting acidic environment can further damage cellular components and exacerbate the energy crisis, contributing to the pathophysiology observed in thiamine deficiency models.
Influence on Cellular Proliferation and Viability in Research Settings
Inhibition of Proliferative Processes in Cultured Eukaryotic Cells
Pyrithiamine has been shown to inhibit the growth and proliferation of various eukaryotic cells that have a dependency on external thiamine. This inhibitory effect is a direct consequence of its action as a thiamine antagonist, which starves the cells of the essential cofactor TPP needed for the metabolic processes that underpin cell division and growth. For instance, studies on colorectal cancer cells demonstrated that pyrimethamine, a related compound, could inhibit cell growth by inducing S-phase arrest. nih.govnih.gov While a different molecule, the underlying principle of targeting pathways essential for proliferation is relevant. The disruption of the pentose phosphate pathway by pyrithiamine-induced TPP deficiency would limit the synthesis of ribose-5-phosphate, a critical precursor for DNA and RNA, thereby directly hindering cell proliferation.
Induction of Programmed Cell Death Pathways in Specific Cell Types
In addition to inhibiting proliferation, pyrithiamine can actively induce programmed cell death, or apoptosis, in certain cell types, particularly neurons. nih.gov Research on neuronally differentiated rat PC-12 cells demonstrated that pyrithiamine triggers apoptosis through a mitochondria-dependent signaling pathway. nih.gov
Key findings from these studies include:
Upregulation of Apoptosis Inducing Factor (AIF): Pyrithiamine treatment was found to increase the gene expression of AIF, a mitochondrial protein that can translocate to the nucleus to initiate caspase-independent cell death. nih.gov
Activation of Caspase-3: The studies also showed that pyrithiamine induces the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade. The active form of caspase-3 then moves to the nucleus, leading to the fragmentation of DNA and other hallmark features of apoptosis. nih.gov
These findings indicate that pyrithiamine-induced thiamine deficiency does not simply lead to a passive shutdown of cellular functions but can actively trigger specific molecular pathways that result in controlled cellular demolition. nih.gov Pyrithiamine was found to be a more potent inducer of apoptosis compared to other thiamine antagonists like amprolium (B1666021). nih.gov
Antimicrobial and Antifungal Activity in Microbiological Studies
Pyrithiamine exhibits significant antimicrobial and antifungal properties by acting as a selective, reversible inhibitor of microbial growth. caymanchem.comrupress.org Its efficacy is particularly noted against microorganisms that require an external source of intact thiamine for their survival and proliferation. rupress.org
The mechanism of its antimicrobial action involves being taken up by the microbial cell and interfering with thiamine metabolism. One key target identified in bacteria is the thiamine pyrophosphate (TPP) riboswitch. nih.gov Pyrithiamine is converted within the cell to pyrithiamine pyrophosphate (PTPP), which can then bind to the TPP riboswitch. This binding mimics the presence of high TPP levels, causing the riboswitch to adopt a conformation that represses the expression of genes involved in thiamine synthesis and transport. nih.gov This effectively tricks the cell into shutting down its thiamine acquisition machinery, leading to a lethal deficiency.
Pyrithiamine's activity has been demonstrated against a range of bacteria and fungi. caymanchem.comnih.gov For example, it is known to inhibit the growth of various species of yeasts and molds. rupress.org In studies on Aspergillus oryzae, a pyrithiamine resistance gene (ptrA) was identified and cloned, highlighting the compound's potent effect on this fungus and providing a tool for genetic selection. tandfonline.comnih.gov The inhibitory effect can be overcome by the addition of sufficient amounts of thiamine, confirming its competitive antagonism. caymanchem.comrupress.org
Table 3: Summary of Antimicrobial and Antifungal Action
| Target Organism Type | Mechanism of Action | Key Research Finding | Reference |
|---|---|---|---|
| Bacteria | Binds to TPP riboswitches as PTPP, repressing thiamine metabolism genes. | Demonstrated to be a target for antimicrobial action in bacteria like Bacillus subtilis. | nih.gov |
| Fungi (e.g., Yeasts, Molds) | Inhibits growth in species requiring exogenous thiamine. | Growth inhibition is reversible with sufficient thiamine. A resistance gene (ptrA) has been identified in Aspergillus oryzae. | caymanchem.comrupress.orgtandfonline.comnih.gov |
Selective Inhibition of Microbial Growth Patterns
Pyrithiamine exhibits a selective inhibitory effect on the growth of various microorganisms, a phenomenon that is intrinsically linked to their thiamine metabolism. The administration of pyrithiamine does not uniformly affect all microbial species; instead, its efficacy as a growth inhibitor is contingent upon the specific thiamine requirements of the organism. researchgate.netnih.govnih.gov
Research has demonstrated that microbial species whose growth is stimulated by the presence of thiamine, or its constituent pyrimidine (B1678525) and thiazole (B1198619) moieties, are susceptible to inhibition by pyrithiamine. nih.govnih.govnih.gov The degree of this inhibition is directly correlated with the nature of the microorganism's thiamine dependency. Organisms that necessitate the entire, intact thiamine molecule for their growth are the most sensitive to the inhibitory actions of pyrithiamine. nih.govnih.gov In some of these highly dependent organisms, half-maximal inhibition of growth has been observed at concentrations as low as 0.03 micrograms per cubic centimeter. nih.govnih.gov
Conversely, microorganisms that can utilize the separate pyrimidine and thiazole components to synthesize thiamine are not as readily inhibited by pyrithiamine. nih.govnih.gov Furthermore, species that are capable of synthesizing their own thiamine and are not reliant on external sources are generally not affected by the presence of pyrithiamine. nih.gov The inhibitory effect of pyrithiamine is reversible and can be overcome by the addition of sufficient quantities of thiamine, which competes with pyrithiamine and restores normal metabolic function. nih.govnih.gov This selective and reversible inhibition underscores the targeted nature of pyrithiamine's interaction with microbial thiamine-dependent pathways.
Table 1: Susceptibility of Microorganisms to Pyrithiamine Based on Thiamine Requirements
| Thiamine Requirement Category | Susceptibility to Pyrithiamine Inhibition | Rationale |
| Requires intact thiamine | High | Directly competes with thiamine for essential metabolic processes. nih.govnih.gov |
| Can utilize pyrimidine and thiazole moieties | Moderate | Less dependent on intact thiamine, but still susceptible to interference in thiamine metabolism. nih.govnih.gov |
| Synthesizes thiamine de novo | Low to None | Not reliant on external thiamine, thus pyrithiamine has no metabolic pathway to disrupt. nih.gov |
Mechanisms of Action in Bacterial and Fungal Systems
The antimicrobial activity of pyrithiamine is rooted in its ability to disrupt the regulation of genes essential for thiamine metabolism. This is achieved through its conversion to an active form that mimics a key regulatory molecule, thereby deceiving the microbial cell's genetic regulatory machinery. nih.gov
In both bacterial and fungal systems, pyrithiamine functions as a prodrug. Upon entering the cell, it is enzymatically converted to pyrithiamine pyrophosphate (PTPP). nih.gov This molecule is a structural analog of thiamine pyrophosphate (TPP), the biologically active form of thiamine and a crucial coenzyme in numerous metabolic pathways. More importantly, TPP is a key signaling molecule that regulates the expression of genes involved in its own synthesis and transport through a mechanism involving riboswitches. nih.govacs.org
TPP riboswitches are structured non-coding RNA elements located in the messenger RNA (mRNA) of genes involved in thiamine metabolism. acs.org When TPP levels are sufficient, TPP binds to the riboswitch, inducing a conformational change in the mRNA that leads to the downregulation of the associated genes. This can occur through several mechanisms, including the termination of transcription, the inhibition of translation initiation, or the promotion of alternative splicing that results in a non-functional transcript. nih.govacs.org
PTPP, due to its structural similarity to TPP, is able to bind to these TPP riboswitches. nih.gov This binding mimics the presence of high levels of TPP, triggering the same conformational changes in the riboswitch and leading to the repression of genes necessary for thiamine biosynthesis and transport. acs.org Consequently, the microorganism is starved of this essential vitamin, leading to the inhibition of growth. The central thiazole moiety of TPP is not recognized by the riboswitch, which explains why the substitution with a pyridine (B92270) ring in PTPP still allows for effective binding and gene regulation. acs.org
Resistance to pyrithiamine in bacteria can arise from specific mutations in the TPP riboswitch that disrupt the binding of PTPP. nih.gov
In fungi, the mechanism is broadly similar, with PTPP targeting TPP riboswitches to control gene expression. These riboswitches are often found in the introns of genes involved in thiamine metabolism, and PTPP binding influences alternative splicing. researchgate.net For example, in various fungi, TPP riboswitches regulate the expression of genes such as thi4 (thiazole synthase) and nmt1 (hydroxymethylpyrimidine synthase), which are critical for the synthesis of the two precursors of thiamine. acs.orgresearchgate.netnih.gov Additionally, TPP riboswitches have been found to regulate genes encoding for transporters of thiamine precursors and other related molecules. nih.govresearchgate.net A pyrithiamine resistance gene, ptrA, has been identified in Aspergillus oryzae, which is a mutated allele of a gene in the THI4 family. nih.gov
Table 2: Examples of Genes Regulated by TPP Riboswitches and Affected by Pyrithiamine
| Organism | Gene(s) / Operon | Function of Gene(s) | Regulatory Mechanism |
| Bacillus subtilis | tenA operon | Thiamine metabolism nih.gov | Transcription termination/Translation inhibition |
| Escherichia coli | thiM | Thiamine transport ribocentre.org | Translation inhibition |
| thiC | Thiamine biosynthesis ribocentre.org | Transcription termination | |
| Neisseria meningitidis | thiC | Thiamine biosynthesis nih.gov | Transcription termination |
| Treponema denticola | tbpABCTd operon | TPP ABC transporter asm.org | Feedback inhibition |
| Aspergillus oryzae | thiA (ptrA) | Thiamine biosynthesis (THI4 family) researchgate.netnih.gov | Alternative splicing |
| Candida species | DUR31 | Thiamine transporter nih.gov | Alternative splicing |
| Various Fungi | thi4 | Thiazole biosynthesis acs.orgresearchgate.netnih.gov | Alternative splicing |
| nmt1 | Pyrimidine biosynthesis acs.orgresearchgate.netnih.gov | Alternative splicing |
Synthesis, Analogs, and Structural Activity Relationships of Pyrithiamine
Historical and Contemporary Synthetic Methodologies for Pyrithiamine (B133093)
The initial synthesis of pyrithiamine was first reported by Tracy and Elderfield. nih.govresearchgate.net This foundational method involved the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) hydrobromide. nih.govresearchgate.net The resulting product was identified as the pyridine (B92270) analog of thiamine (B1217682) and was instrumental in subsequent studies demonstrating its ability to induce typical signs of thiamine deficiency in animal models. nih.govresearchgate.net
While this fundamental approach remains relevant, contemporary efforts in organic chemistry have led to various refinements. nih.gov Over the years, a number of publications have focused on improving the synthetic pathways for the key pyridine and pyrimidine (B1678525) precursors, aiming for greater efficiency and yield. nih.gov Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), have also been employed to effectively separate and purify pyrithiamine and its phosphorylated esters, ensuring high-purity compounds for biochemical research. nih.gov
Design and Characterization of Pyrithiamine Derivatives and Homologs
The development of pyrithiamine derivatives and homologs is a key area of research aimed at creating more potent or selective inhibitors of thiamine-dependent processes. cam.ac.uk A notable example is the design of pyrrothiamine, a novel analog where the central thiazole (B1198619) ring of thiamine is replaced by a pyrrole (B145914) ring. cam.ac.ukrsc.org The synthesis of such analogs allows for a systematic investigation into how structural modifications influence biological activity. cam.ac.ukrsc.org
Characterization of these new compounds involves a multi-faceted approach. It includes:
Structural Elucidation: Confirming the chemical structure of the newly synthesized derivatives using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Biochemical Assays: Evaluating the inhibitory potential of the analogs against specific thiamine pyrophosphate (TPP)-dependent enzymes. For instance, pyrrothiamine derivatives have been evaluated as potential inhibitors of pyruvate (B1213749) dehydrogenase, an enzyme critical for cellular metabolism. cam.ac.uk
Kinetic Analysis: Determining the mechanism and potency of inhibition (e.g., calculating inhibition constants like Kᵢ) to understand how the analog interacts with the target enzyme compared to thiamine or TPP.
These studies are crucial for developing compounds that could have applications as research tools or as potential therapeutic agents, for example, as cytostatics in cancer research. nih.govnih.gov
Comparative Biochemical Analysis of Thiamine Antivitamins (e.g., Oxythiamine (B85929), Amprolium (B1666021), 3-Deazathiamine)
Pyrithiamine is one of several known thiamine antivitamins, each exhibiting distinct mechanisms of antagonism. Comparative analysis reveals significant differences in their biochemical actions. nih.govresearchgate.net
Pyrithiamine (PT): Acts through a dual mechanism. It inhibits the transport of thiamine across cell membranes, including the blood-brain barrier, and it is a potent inhibitor of thiamine pyrophosphokinase, the enzyme that converts thiamine to its active coenzyme form, thiamine pyrophosphate (TPP). nih.govnih.gov The resulting pyrithiamine diphosphate (B83284) can also compete with TPP for binding to TPP-dependent enzymes. nih.gov
Oxythiamine (OT): In contrast to pyrithiamine, oxythiamine does not significantly inhibit thiamine transport into the brain. nih.gov Its primary antagonistic action occurs after it is converted to oxythiamine pyrophosphate (OPP) by thiamine pyrophosphokinase. nih.gov OPP then acts as a potent inhibitor by binding tightly to TPP-dependent enzymes, exceeding the affinity of the native coenzyme in some cases. nih.govnih.gov However, oxythiamine is a very weak inhibitor of thiamine pyrophosphokinase itself. nih.gov
Amprolium: This analog primarily functions by inhibiting the cellular uptake of thiamine. nih.govnih.gov Due to its structure, it is not readily phosphorylated to form a TPP analog, and its main effect is to limit the intracellular availability of thiamine for conversion into its active form. nih.gov
3-Deazathiamine: This compound is another synthetic antimetabolite designed to interfere with thiamine's metabolic functions. nih.govresearchgate.net
Studies on various nerve cell lines have shown that cells are generally more vulnerable to the effects of oxythiamine and pyrithiamine than to amprolium, reflecting their different and more direct interference with intracellular metabolic pathways. nih.gov
| Antivitamin | Primary Mechanism of Action | Effect on Thiamine Pyrophosphokinase (TPPK) | Effect on Thiamine Transport (Blood-Brain Barrier) |
|---|---|---|---|
| Pyrithiamine | Inhibits TPPK and thiamine transport. nih.govnih.gov | Potent Inhibitor (Inhibition constant Ki ≈ 2–3 μM). nih.gov | Inhibits transport. nih.gov |
| Oxythiamine | Metabolite (OPP) inhibits TPP-dependent enzymes. nih.gov | Very Weak Inhibitor (Ki ≈ 4.2 mM). nih.gov | No significant effect. nih.gov |
| Amprolium | Inhibits thiamine transport. nih.gov | Not a significant substrate or inhibitor. nih.gov | Inhibits transport. nih.gov |
Structure-Activity Relationships Governing Antagonistic Potency and Specificity of Pyrithiamine and its Analogs
The antagonistic properties of pyrithiamine and its analogs are fundamentally linked to their specific molecular structures, particularly the substitution of thiamine's thiazole ring with a pyridine ring. doi.org
The key structural features governing the activity of pyrithiamine include:
The Pyridine Ring: The positively charged nitrogen in the pyridine ring mimics the quaternary nitrogen of thiamine's thiazolium ring. This mimicry allows pyrithiamine to be recognized by and bind to both thiamine transporters and the active sites of thiamine-utilizing enzymes like thiamine pyrophosphokinase. nih.govnih.gov
Inability to Form a Catalytic Ylide: The critical difference lies in the chemical reactivity of the pyridine ring compared to the thiazole ring. The thiazole ring in thiamine can be deprotonated at the C2 position to form a reactive ylide, which is the essential catalytic species for all TPP-dependent enzyme reactions. The pyridine ring of pyrithiamine lacks this capability. Consequently, even when pyrithiamine is phosphorylated and binds to a TPP-dependent enzyme, it cannot perform the necessary catalytic function, leading to potent inhibition.
The Pyrimidine Moiety: The 4-amino-2-methylpyrimidine portion of the molecule is also crucial for recognition and binding to enzymes. Structure-activity relationship studies on related pyrimidine analogs have shown that intact amide/imide groups and specific substituents are required for significant enzyme interaction. nih.gov
The design of analogs, such as those with modified side chains or alternative heterocyclic rings, allows researchers to probe these relationships further. cam.ac.uk By systematically altering the structure, it is possible to modulate the compound's affinity for different transporters or enzymes, thereby fine-tuning its antagonistic potency and specificity.
Research Applications and Theoretical Implications of Pyrithiamine Studies
Pyrithiamine (B133093) as an Indispensable Pharmacological Tool for Thiamine (B1217682) Deficiency Research
Pyrithiamine is a critical pharmacological agent for inducing thiamine deficiency in experimental settings, providing a robust model to study the neurological and physiological consequences of this condition. The pyrithiamine-induced thiamine deficiency (PTD) model is widely used in animals, such as rats and mice, to investigate pathologies analogous to human disorders like Wernicke-Korsakoff syndrome (WKS). nih.govmdpi.comnih.govnih.gov This model typically involves administering a thiamine-deficient diet in conjunction with daily injections of pyrithiamine, which acts as a thiamine antagonist. nih.govmdpi.com The resulting condition mimics the full clinical spectrum of WKS, including chronic cognitive impairment and the neuropathological lesions characteristic of the disease. mdpi.comresearchgate.net
The utility of the PTD model lies in its ability to produce consistent and reproducible neurological deficits. Research using this model has demonstrated a range of behavioral and cognitive impairments, including deficits in working memory, object recognition, and spatial memory. nih.govmdpi.comresearchgate.net For example, PTD-treated rats show impaired performance in tasks like the Morris Water Maze and delayed nonmatching-to-sample tests. mdpi.comresearchgate.net Neuropathologically, the model replicates the focal lesions in periventricular areas of the brain, such as the thalamus, which are hallmarks of Wernicke's encephalopathy. nih.govnih.gov
Furthermore, the PTD model has been instrumental in exploring the cellular and molecular mechanisms underlying thiamine deficiency. Studies have shown that PTD leads to reduced neurogenesis in the hippocampus and other vulnerable brain regions. nih.gov It also allows for the investigation of how factors like aging can exacerbate the neurological damage caused by thiamine deficiency, with studies showing that aged rats are more susceptible to the neurotoxic effects of PTD. nih.gov This makes pyrithiamine an invaluable tool for understanding the pathogenesis of thiamine deficiency-related neurodegeneration and for testing potential therapeutic interventions. mdpi.com
Table 1: Key Research Findings from Pyrithiamine-Induced Thiamine Deficiency (PTD) Animal Models
| Animal Model | Method of Induction | Key Neurological/Behavioral Findings | Relevant Citations |
|---|---|---|---|
| Rats | Thiamine-deficient diet + daily pyrithiamine injections | Impaired spatial reference memory (Morris Water Maze), catalepsy. mdpi.com | mdpi.com |
| Rats | Pyrithiamine-induced thiamine deficiency (PTD) | Impaired object recognition (delayed nonmatching-to-sample task). researchgate.net | researchgate.net |
| Fischer 344 Rats (Young and Aged) | Pyrithiamine-induced thiamine deficiency (PTD) | Aged rats showed earlier onset of neurological disturbances and more extensive neuropathology. PTD reduced thalamic volume. nih.gov | nih.gov |
| Rats | Pyrithiamine-induced thiamine deficiency (PTD) | Decreased proliferation of neural stem/progenitor cells and reduced neurogenesis in the subventricular zone and subgranular layer. nih.gov | nih.gov |
| Mice | Thiamine-deficient diet + daily pyrithiamine injections | Deficits in hippocampus-dependent memory formation, loss of hippocampal neurons. researchgate.net | researchgate.net |
Contributions to Elucidating Thiamine's Diverse Coenzymatic and Non-Coenzymatic Roles in Biology
The study of pyrithiamine has significantly advanced the understanding of thiamine's essential functions in biological systems, particularly its roles as both a coenzyme and in non-coenzymatic capacities. Thiamine's primary and most well-understood function is as its diphosphorylated derivative, thiamine pyrophosphate (TPP), a crucial coenzyme for several key enzymes in carbohydrate and amino acid metabolism. nih.govcornell.edu These TPP-dependent enzymes include pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. nih.govcornell.edu
Pyrithiamine acts as a potent antimetabolite, interfering with thiamine metabolism in several ways. One primary mechanism involves the inhibition of thiamine pyrophosphokinase, the enzyme responsible for converting thiamine into its active coenzyme form, TPP. nih.govnih.gov Pyrithiamine itself can be a substrate for this enzyme, leading to the formation of pyrithiamine pyrophosphate (PTPP). nih.gov This analog can then compete with TPP for binding to TPP-dependent enzymes, effectively inhibiting their function. nih.govresearchgate.net By inducing a state of functional thiamine deficiency at the enzymatic level, pyrithiamine allows researchers to probe the metabolic consequences of impaired TPP-dependent pathways. nih.gov
Beyond its coenzymatic functions, thiamine is hypothesized to have non-coenzymatic roles, particularly in the nervous system. core.ac.ukresearchgate.net While these roles are less defined, research suggests involvement in processes like neurotransmission. core.ac.uk The neurological symptoms induced by pyrithiamine, which closely resemble those of dietary thiamine deficiency, provide a platform to explore these functions. nih.gov By creating a deficit that impacts both TPP-dependent and potentially other thiamine-related processes, pyrithiamine studies encourage a broader investigation into all of thiamine's biological activities, helping to distinguish between effects caused by the disruption of coenzymatic versus non-coenzymatic pathways. researchgate.netacs.org
Table 2: Impact of Pyrithiamine on Thiamine-Dependent Enzymatic Pathways
| Enzyme/Process | Normal Function of Thiamine (as TPP) | Mechanism of Pyrithiamine Interference | Research Implications |
|---|---|---|---|
| Thiamine Pyrophosphokinase | Converts thiamine to its active coenzyme form, thiamine pyrophosphate (TPP). nih.gov | Acts as a potent inhibitor and substrate, leading to the formation of pyrithiamine pyrophosphate (PTPP) and reduced TPP synthesis. nih.govnih.gov | Elucidates the critical first step in thiamine utilization and provides a direct mechanism for inducing functional thiamine deficiency. nih.gov |
| Pyruvate Dehydrogenase Complex (PDH) | Coenzyme for the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. cornell.edu | PTPP competes with TPP, inhibiting enzyme activity and disrupting cellular energy metabolism. nih.govnih.gov | Demonstrates the reliance of central energy pathways on thiamine and explains the severe metabolic disruption in thiamine deficiency. vetscraft.com |
| α-Ketoglutarate Dehydrogenase Complex (αKGDH) | Coenzyme in a key step of the citric acid cycle, converting α-ketoglutarate to succinyl-CoA. cornell.edu | PTPP competitively inhibits the enzyme, impairing the citric acid cycle and ATP production. nih.govfrontiersin.org | Highlights the role of thiamine in mitochondrial function and aerobic respiration. frontiersin.org |
| Transketolase (TKT) | Coenzyme in the pentose (B10789219) phosphate (B84403) pathway, crucial for synthesizing NADPH and precursors for nucleotide synthesis. cornell.edu | PTPP inhibits transketolase activity, disrupting nucleotide synthesis and cellular redox balance. nih.gov | Links thiamine to anabolic processes and antioxidant defense. frontiersin.org |
Insights into Antimetabolite Drug Design Principles for Antimicrobial and Antineoplastic Agents
The study of pyrithiamine as a thiamine antagonist has provided valuable insights into the principles of antimetabolite drug design, with significant implications for developing new antimicrobial and antineoplastic agents. nih.govnih.gov Antimetabolites are structural analogs of essential metabolites that interfere with metabolic pathways. Pyrithiamine exemplifies this principle by mimicking the thiamine structure, thereby disrupting its vital biological functions. nih.gov
One of the key mechanisms of pyrithiamine's antimicrobial action is its interaction with TPP riboswitches. nih.gov Riboswitches are structured non-coding RNA domains in the messenger RNA of many bacteria that regulate gene expression by binding to specific small molecules. nih.gov The TPP riboswitch, for instance, controls the expression of genes involved in thiamine synthesis and transport. nih.gov Pyrithiamine, after being converted to pyrithiamine pyrophosphate (PTPP), can bind to this riboswitch, mimicking TPP and suppressing the expression of these essential genes, ultimately leading to bacterial growth inhibition. nih.gov This discovery established that riboswitches are viable targets for antimicrobial drugs and demonstrated a novel mechanism for antimetabolite action. nih.gov
This principle of targeting essential vitamin-dependent pathways is being explored for other therapeutic areas. The fundamental differences between the TPP-dependent enzymes in mammals and those in microorganisms or cancer cells suggest that these enzymes could be selective targets. nih.gov Cancer cells, due to their high metabolic rate and reliance on glucose metabolism, may be particularly vulnerable to inhibitors of TPP-dependent enzymes. nih.govnih.gov Therefore, pyrithiamine and its derivatives serve as lead compounds and conceptual models for designing more specific and potent inhibitors that could function as antimicrobial or anticancer drugs by selectively disrupting the metabolism of pathogens or malignant cells. nih.govnih.gov
Development of Novel Genetic Engineering and Transformation Systems Utilizing Pyrithiamine Resistance
Pyrithiamine has played a pivotal role in advancing the field of molecular genetics, particularly in the development of transformation systems for filamentous fungi. This application is centered on the discovery and utilization of the pyrithiamine resistance gene (ptrA). tandfonline.comtandfonline.com The ptrA gene was first cloned from a pyrithiamine-resistant mutant of Aspergillus oryzae. tandfonline.comnii.ac.jp This gene confers a high level of resistance to pyrithiamine, allowing cells that express it to grow in media containing concentrations of the compound that are toxic to wild-type strains. tandfonline.com
The ptrA gene functions as a dominant selectable marker. tandfonline.comtandfonline.com In genetic transformation, a selectable marker is essential for identifying and isolating the small fraction of cells that have successfully incorporated foreign DNA. Unlike auxotrophic markers, which require the use of specific mutant host strains, dominant selectable markers like ptrA can be used in wild-type strains, greatly expanding their utility. tandfonline.comnih.gov The introduction of a plasmid containing the ptrA gene allows researchers to select for transformed cells simply by growing them on a medium containing pyrithiamine. tandfonline.com
The effectiveness of the ptrA marker has been demonstrated not only in A. oryzae but also in a range of other important filamentous fungi, including Aspergillus nidulans, Aspergillus fumigatus, Aspergillus kawachii, and Trichoderma reesei. nih.govnih.gov This broad applicability makes the pyrithiamine resistance system a versatile and valuable tool for the genetic manipulation of fungi used in industrial fermentation, enzyme production, and biomedical research. tandfonline.comnih.gov
Table 3: Application of the Pyrithiamine Resistance Gene (ptrA) as a Selectable Marker in Fungal Transformation
| Fungal Species | Purpose of Transformation | Outcome | Relevant Citations |
|---|---|---|---|
| Aspergillus oryzae | Development of a dominant selectable marker system for industrial strains. | ptrA gene conferred high resistance to pyrithiamine, enabling successful transformation of wild-type strains. tandfonline.comtandfonline.com |
tandfonline.comtandfonline.comnii.ac.jp |
| Aspergillus nidulans | Testing the broad utility of the ptrA marker. |
The ptrA gene from A. oryzae was effective as a selectable marker. tandfonline.com |
tandfonline.com |
| Aspergillus kawachii | Gene introduction using ptrA. |
Pyrithiamine-resistant transformants were successfully obtained. nih.gov | nih.gov |
| Aspergillus terreus | Gene introduction using ptrA. |
Pyrithiamine-resistant transformants were successfully obtained. nih.gov | nih.gov |
| Aspergillus fumigatus | Gene introduction using ptrA. |
Pyrithiamine-resistant transformants were successfully obtained. nih.gov The use of ptrA was found to induce metabolic changes. nih.gov |
nih.govnih.gov |
| Trichoderma reesei | Testing marker applicability in other fungal genera. | The ptrA gene proved to be a functional selectable marker. nih.gov |
nih.gov |
Future Research Trajectories and Unanswered Questions in Pyrithiamine Biochemistry and its Research Applications
Despite decades of study, pyrithiamine continues to be a compound of significant scientific interest, with several unanswered questions and promising future research directions. A key area for further investigation is the precise molecular mechanism by which the ptrA gene confers resistance to pyrithiamine. While it is known to be a mutated allele of a gene in the THI4 family involved in thiamine biosynthesis, the exact way this mutation leads to resistance is not fully characterized. tandfonline.comnih.gov
In the realm of neurobiology, while the PTD model is well-established for studying Wernicke-Korsakoff syndrome, there is ongoing research to refine these models to better understand the full spectrum of neurological damage. Future studies could leverage advanced neuroimaging and molecular techniques to map the precise spatiotemporal progression of neurodegeneration in PTD models and to further elucidate the role of non-coenzymatic thiamine functions in neuronal health. nih.govcore.ac.uk The model remains critical for testing novel neuroprotective strategies.
From a drug design perspective, pyrithiamine's action on TPP riboswitches opens up a frontier for the development of novel antimicrobials. nih.gov Future research will likely focus on designing new molecules that specifically target riboswitches in pathogenic bacteria, potentially leading to a new class of antibiotics. Similarly, the concept of targeting TPP-dependent enzymes, which are upregulated in certain cancers, remains a promising avenue for antineoplastic drug development. nih.govnih.gov The challenge lies in designing compounds with high specificity for the target enzymes in pathogens or cancer cells to minimize toxicity to host tissues. nih.gov Therefore, pyrithiamine will continue to serve as a foundational tool and chemical probe in diverse fields ranging from molecular genetics to therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
